

## A comparative study of the synergistic effects of "Antibacterial agent 38" with carbapenems

Author: BenchChem Technical Support Team. Date: December 2025



# Comparative Study: Synergistic Effects of Antibacterial Agent 38 (AMP38) with Carbapenems

This guide provides a comparative analysis of the synergistic antibacterial effects of the synthetic peptide AMP38, referred to here as "**Antibacterial agent 38**," with carbapenem antibiotics against Pseudomonas aeruginosa. The data presented is based on in vitro studies and is intended for researchers, scientists, and drug development professionals.

# Introduction to Antibacterial Agent 38 (AMP38) and Carbapenems

Antibacterial Agent 38 (AMP38) is a novel synthetic cyclolipopeptide analog of polymyxin.[1] Like other antimicrobial peptides (AMPs), its mechanism of action is believed to involve interaction with the bacterial cell membrane. The amphipathic nature of AMP38, having both hydrophilic (positively charged) and hydrophobic regions, is crucial for its activity. It is thought that the positively charged portion interacts with the negatively charged bacterial outer membrane, leading to membrane destabilization and increased permeability.[1] This disruption can create channels through which other molecules, including other antibiotics, can enter the bacterium.[1]



Carbapenems, such as imipenem and meropenem, are broad-spectrum β-lactam antibiotics that are often used as a last resort for treating infections caused by multidrug-resistant bacteria. [2] Their primary mechanism of action is the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[1] Resistance to carbapenems in P. aeruginosa can arise through several mechanisms, including the production of carbapenemase enzymes that hydrolyze the antibiotic, reduced outer membrane permeability due to the loss or alteration of porin channels like OprD, and the overexpression of efflux pumps that actively remove the antibiotic from the cell.[1][3]

### Synergistic Effects of AMP38 and Carbapenems

The combination of AMP38 with carbapenems has demonstrated significant synergistic activity against carbapenem-resistant P. aeruginosa. This synergy is believed to result from AMP38's ability to disrupt the bacterial outer membrane, thereby facilitating the entry of carbapenems to their target PBPs in the periplasmic space.

### In Vitro Synergy Data

The synergistic relationship is quantified using the Fractional Inhibitory Concentration (FIC) index, determined through checkerboard assays. An FICI of  $\leq$  0.5 is indicative of synergy.

| Organism                                  | Antibiotic<br>Combinatio<br>n | MIC Alone<br>(μg/mL) | MIC in<br>Combinatio<br>n (µg/mL) | FICI | Interpretati<br>on |
|-------------------------------------------|-------------------------------|----------------------|-----------------------------------|------|--------------------|
| P. aeruginosa<br>(Imipenem-<br>resistant) | AMP38                         | 32                   | 8                                 | 0.31 | Synergy            |
| Imipenem                                  | 16                            | 4                    |                                   |      |                    |

Data summarized from a study on imipenem-resistant P. aeruginosa.[1]

### **Time-Kill Curve Analysis**

Time-kill assays provide insight into the pharmacodynamics of the antibiotic combination over time.



| Organism                                   | Treatment       | Concentration<br>(μg/mL)   | Result at 6 hours |
|--------------------------------------------|-----------------|----------------------------|-------------------|
| P. aeruginosa<br>(Imipenem-resistant)      | AMP38 alone     | 8                          | Bacteriostatic    |
| Imipenem alone                             | 4               | No significant effect      |                   |
| AMP38 + Imipenem                           | 8 + 4           | Bactericidal               |                   |
| P. aeruginosa<br>(Meropenem-<br>resistant) | Meropenem alone | 1                          | Bacteriostatic    |
| AMP38 + Meropenem                          | 4 + 1           | Complete bacterial killing |                   |

Data summarized from time-kill curve experiments.[1]

### **Anti-Biofilm Activity**

The combination of AMP38 and imipenem has also shown potent activity in eradicating established biofilms of P. aeruginosa.

| Treatment        | MBEC (μg/mL) |  |
|------------------|--------------|--|
| AMP38 alone      | 500          |  |
| Imipenem alone   | 500          |  |
| AMP38 + Imipenem | 62.5         |  |

MBEC (Minimal Biofilm Eradication Concentration) data against imipenem-resistant P. aeruginosa.[1]

# **Experimental Protocols Checkerboard Assay for Synergy Testing**

This method is used to determine the Fractional Inhibitory Concentration (FIC) index.



#### Protocol:

- Preparation of Antibiotics: Prepare stock solutions of AMP38 and the carbapenem (e.g., imipenem) at a concentration that is a multiple of the highest concentration to be tested.
- Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of AMP38 along the y-axis and the carbapenem along the x-axis in cation-adjusted Mueller-Hinton broth (CAMHB).
- Bacterial Inoculum: Prepare a bacterial suspension of the test organism (P. aeruginosa)
   equivalent to a 0.5 McFarland standard and dilute it to a final concentration of approximately
   5 x 10^5 CFU/mL in each well.
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration
  of the antibiotic(s) that completely inhibits visible bacterial growth.
- FICI Calculation: The FIC index is calculated as follows:
  - FIC of AMP38 = (MIC of AMP38 in combination) / (MIC of AMP38 alone)
  - FIC of Carbapenem = (MIC of Carbapenem in combination) / (MIC of Carbapenem alone)
  - FICI = FIC of AMP38 + FIC of Carbapenem
  - Interpretation: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates no interaction; FICI > 4 indicates antagonism.[2]





Click to download full resolution via product page

Experimental workflow for the checkerboard synergy assay.

### **Time-Kill Curve Assay**

This assay assesses the rate of bacterial killing by an antimicrobial agent or a combination of agents.

Protocol:







- Bacterial Culture: Grow the test organism (P. aeruginosa) in CAMHB to the logarithmic phase of growth.
- Inoculum Preparation: Dilute the bacterial culture to a starting concentration of approximately 5 x 10^5 CFU/mL in flasks containing CAMHB with the desired concentrations of AMP38, the carbapenem, or the combination of both. A growth control flask without any antibiotic is also included.
- Incubation and Sampling: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask.
- Viable Cell Count: Perform serial tenfold dilutions of the collected aliquots in sterile saline or phosphate-buffered saline (PBS). Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).
- Colony Counting: Incubate the plates at 37°C for 18-24 hours and then count the number of colony-forming units (CFU) to determine the viable bacterial count at each time point.
- Data Analysis: Plot the log10 CFU/mL versus time for each treatment. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.[4][5][6]









Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms responsible for the emergence of carbapenem resistance in Pseudomonas aeruginosa PMC [pmc.ncbi.nlm.nih.gov]
- 4. actascientific.com [actascientific.com]



- 5. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [A comparative study of the synergistic effects of "Antibacterial agent 38" with carbapenems]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13907883#a-comparative-study-of-the-synergistic-effects-of-antibacterial-agent-38-with-carbapenems]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com